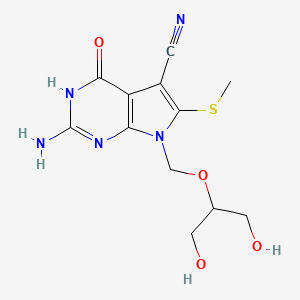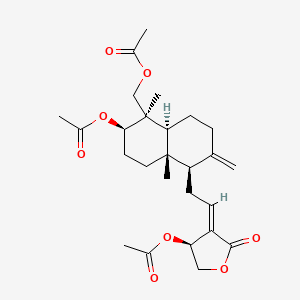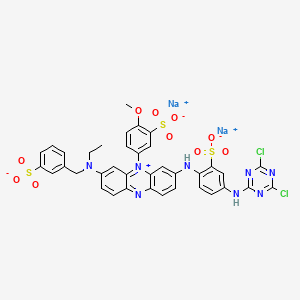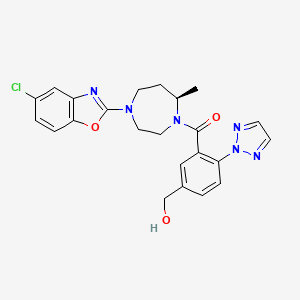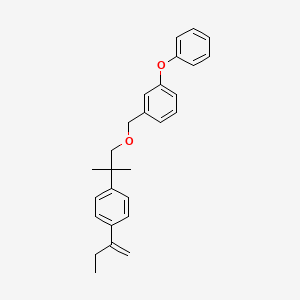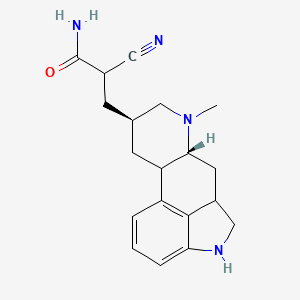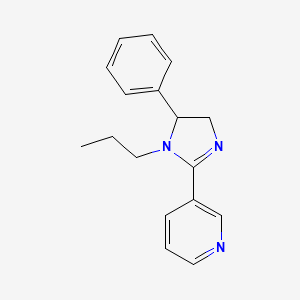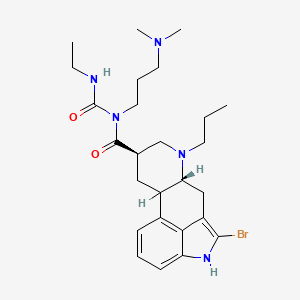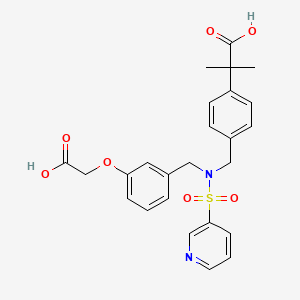
QX28Nxx8UG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of QX28Nxx8UG involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-carboxymethoxybenzyl chloride with pyridine-3-sulfonamide in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-formylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This step requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate.
Final Step: The final step involves the reduction of the formyl group to a methyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. The production process is typically carried out in batch reactors or continuous flow reactors, depending on the scale of production .
Analyse Des Réactions Chimiques
Types of Reactions
QX28Nxx8UG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Applications De Recherche Scientifique
QX28Nxx8UG has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of QX28Nxx8UG involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
QX28Nxx8UG can be compared with other similar compounds, such as:
2-(4-(((3-carboxymethoxybenzyl)-N-((pyridin-3-yl)sulfonyl)amino)methyl)phenyl)-2-methylpropionic acid: Similar in structure but with different functional groups.
Pyridine-3-sulfonamide derivatives: Share the sulfonamide group but differ in other structural aspects.
Carboxymethoxybenzyl compounds: Contain the carboxymethoxybenzyl moiety but differ in their overall structure
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
574759-31-2 |
|---|---|
Formule moléculaire |
C25H26N2O7S |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
2-[4-[[[3-(carboxymethoxy)phenyl]methyl-pyridin-3-ylsulfonylamino]methyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H26N2O7S/c1-25(2,24(30)31)20-10-8-18(9-11-20)15-27(35(32,33)22-7-4-12-26-14-22)16-19-5-3-6-21(13-19)34-17-23(28)29/h3-14H,15-17H2,1-2H3,(H,28,29)(H,30,31) |
Clé InChI |
JOJLHDZTZBZWSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




